molecular formula C10H19NO2 B1392353 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid CAS No. 1220019-64-6

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Cat. No.: B1392353
CAS No.: 1220019-64-6
M. Wt: 185.26 g/mol
InChI Key: INWZNCOPMDMAAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[1-(2-methylpropyl)pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)6-11-4-3-9(7-11)5-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWZNCOPMDMAAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261106
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-64-6
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methylpropyl)-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid. Given the relative novelty of this compound, this document synthesizes available data with expert analysis of its structural features to offer insights for research and development.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, saturated structure provides three-dimensional diversity, crucial for specific interactions with biological targets.[2][3] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, and its substitution significantly influences the molecule's physicochemical properties and pharmacological activity.[4] The presence of an acetic acid moiety attached to the pyrrolidine ring, as seen in this compound, introduces a carboxylic acid group, which is a common feature in many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][]

Chemical Identity and Structure

This compound is a substituted pyrrolidine derivative. Its fundamental characteristics are summarized below.

IdentifierValueSource
CAS Number 1220019-64-6[6]
Molecular Formula C10H19NO2[6]
Molecular Weight 185.26 g/mol [6]
IUPAC Name 2-(1-(2-methylpropyl)pyrrolidin-3-yl)acetic acidN/A
Synonyms 2-(1-Isobutylpyrrolidin-3-yl)acetic acid, 3-Pyrrolidineacetic acid, 1-(2-methylpropyl)-[6]

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties: A Computational Perspective

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.5Indicates lipophilicity and potential for membrane permeability.
pKa (Acid Dissociation Constant) ~4.0 - 5.0 (Carboxylic Acid)Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Aqueous Solubility Moderately SolubleInfluences formulation and bioavailability.
Polar Surface Area (PSA) ~49 ŲCorrelates with membrane permeability and blood-brain barrier penetration.

Note: These values are estimations and should be confirmed experimentally.

Synthesis and Characterization

While specific synthetic procedures for this compound are not detailed in published literature, a logical synthetic approach would involve the N-alkylation of a suitable pyrrolidine precursor followed by deprotection. A plausible route is outlined below.

Proposed Synthetic Workflow

The synthesis would likely start from a commercially available, N-protected pyrrolidine derivative, such as (S)- or (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid.[10][11]

synthesis_workflow cluster_reagents Key Reagents start N-Boc-3-pyrrolidineacetic acid step1 N-Boc Deprotection (e.g., TFA, HCl in Dioxane) start->step1 intermediate1 2-(3-Pyrrolidinyl)acetic acid step1->intermediate1 step2 Reductive Amination (Isobutyraldehyde, NaBH(OAc)3) intermediate1->step2 product This compound step2->product TFA TFA HCl HCl Isobutyraldehyde Isobutyraldehyde NaBH(OAc)3 NaBH(OAc)3

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-Boc Deprotection

  • Dissolve N-Boc-3-pyrrolidineacetic acid in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[12][13]

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting crude 2-(3-pyrrolidinyl)acetic acid salt can be used in the next step without further purification.

Causality: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group that is labile under acidic conditions.[14] The acid protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the free amine.

Step 2: Reductive Amination

  • Dissolve the crude 2-(3-pyrrolidinyl)acetic acid salt in a suitable solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Add isobutyraldehyde and a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain this compound.

Causality: Reductive amination is a robust method for forming C-N bonds. The secondary amine of the pyrrolidine reacts with the aldehyde to form an iminium ion intermediate, which is then reduced by the hydride reagent to yield the N-isobutyl product.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., carboxylic acid O-H and C=O stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Potential Biological Activity and Applications

While no specific pharmacological data for this compound has been reported, its structural features suggest potential areas for investigation.

Analgesic and Anti-inflammatory Properties

The acetic acid moiety is a common pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).[2] For instance, derivatives of phenylacetic acid have been explored as anti-inflammatory agents.[15] Furthermore, a patent describes pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid as having analgesic and anti-inflammatory activities.[16] Although the core scaffold is different, the presence of an isobutyl group and an acetic acid function in the target molecule suggests that it could be investigated for similar properties.

Central Nervous System (CNS) Activity

The pyrrolidine ring is a privileged scaffold in CNS drug discovery.[1] Its ability to introduce chirality and defined three-dimensional structures is valuable for targeting specific receptors in the brain. The N-isobutyl group increases the lipophilicity of the molecule, which may facilitate crossing the blood-brain barrier.

Enzyme Inhibition

Pyrrolidine derivatives have been shown to be effective enzyme inhibitors for a variety of targets.[1] The carboxylic acid group can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) within the active site of an enzyme.

Future Directions and Conclusion

This compound represents an under-explored molecule with potential for further investigation in drug discovery. The immediate next steps for researchers interested in this compound would be its synthesis and purification, followed by a thorough experimental characterization of its physicochemical properties. Subsequently, in vitro screening against a panel of relevant biological targets (e.g., cyclooxygenase enzymes for anti-inflammatory activity, CNS receptors) would be a logical progression to elucidate its pharmacological profile.

This technical guide provides a foundational understanding of this compound, combining known information with scientifically grounded predictions and proposed experimental workflows. It is intended to serve as a valuable resource for scientists and researchers in the field of drug development.

References

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics - PMC. [Link]

  • United States Patent Office - Googleapis.com. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - PMC. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. [Link]

  • Pyridylalkyl esters of 2-(p-isobutylphenyl)acetic acid and propionic acids and use - Patent US-4150137-A - PubChem. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. [Link]

  • (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid - PubChem. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • [Non-steroidal anti-inflammatory agents. III. Synthesis and analgesic-anti-inflammatory activity of 4-(pyrrol-1-yl)phenylacetamides and 4-(pyrrol-1-yl)phenethylamines] - PubMed. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PHYSICOCHEMICAL PROPERTIES MODULES. [Link]

  • 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC. [Link]

  • Advancing physicochemical property predictions in computational drug discovery - eScholarship.org. [Link]

  • United States Patent (19) 11 Patent Number - ResearchGate. [Link]

  • Comparative study of physicochemical properties and biological activities through cheminformatics for two auxinic herbicides 2,4. [Link]

  • 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)acetic acid - PubChemLite. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(5):783-791 Research Article Volumetric properties and molecular int - JOCPR. [Link]

  • US2372221A - Process of acetylating 2,3-butylene glycol with the impure acetic acid obtained from the pyrolytic decomposition of 2,3-butylene glycol diacetate to butadiene - Google P
  • CN102557932B - Method for producing isobutyl acetate - Google P

Sources

An In-Depth Technical Guide to 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid: Identification, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid. The document provides a detailed overview of the compound's core identifiers, a reasoned synthetic strategy, and a robust analytical workflow for its unambiguous identification and quality control. The structural relationship to key pharmaceutical intermediates underscores its potential significance as a building block in modern drug discovery.

Core Identification and Physicochemical Properties

This compound is a heterocyclic carboxylic acid. Its core structure consists of a five-membered saturated pyrrolidine ring, substituted at the nitrogen atom (position 1) with an isobutyl group and at position 3 with an acetic acid moiety. The primary identifier for this specific chemical entity is its Chemical Abstracts Service (CAS) Registry Number.

IdentifierValueSource
CAS Number 1220019-64-6[1]
Chemical Name This compound[1]
Molecular Formula C₁₀H₁₉NO₂Calculated
Molecular Weight 185.26 g/mol Calculated
IUPAC Name 2-(1-isobutylpyrrolidin-3-yl)acetic acidDerived

Rationale and Synthetic Strategy

The proposed strategy involves a two-step process starting from a commercially available, orthogonally protected pyrrolidine precursor: a derivative of 3-pyrrolidineacetic acid. This approach provides excellent control over regioselectivity and prevents undesirable side reactions.

Proposed Synthetic Pathway:

  • Step 1: Reductive Amination. The synthesis commences with a protected form of 3-pyrrolidineacetic acid, such as an ethyl ester, to prevent the carboxylic acid from interfering with the N-alkylation step. The secondary amine of the pyrrolidine ring is reacted with isobutyraldehyde in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). This one-pot reaction forms an iminium ion intermediate which is immediately reduced to yield the N-isobutyl pyrrolidine ring. This method is chosen for its high efficiency and tolerance of various functional groups.

  • Step 2: Ester Hydrolysis. The resulting ethyl ester intermediate is then subjected to basic hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture. This reaction saponifies the ester to yield the desired carboxylic acid product, this compound, after acidic workup.

G start Ethyl 2-(pyrrolidin-3-yl)acetate (Starting Material) reagent1 Isobutyraldehyde + Sodium Triacetoxyborohydride (Reductive Amination) start->reagent1 intermediate Ethyl 2-(1-isobutylpyrrolidin-3-yl)acetate (Intermediate) reagent1->intermediate Step 1 reagent2 1. Lithium Hydroxide (LiOH) 2. Acidic Workup (e.g., HCl) (Ester Hydrolysis) intermediate->reagent2 product This compound (Final Product) reagent2->product Step 2

A proposed two-step synthesis workflow for this compound.

Analytical Workflow for Structural Verification and Quality Control

A multi-technique analytical approach is essential to confirm the identity, structure, and purity of the final compound. This self-validating system ensures that the synthesized material meets the required specifications for research or further development.[4][5]

Chromatographic Purity Assessment

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 water/acetonitrile mixture.

  • Rationale: This method separates the target compound from residual starting materials, reagents, and by-products. The low wavelength UV detection is necessary as the molecule lacks a strong chromophore. Purity is determined by integrating the area of the product peak relative to the total peak area.

Molecular Weight Confirmation

Protocol: Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) coupled with either Liquid Chromatography (LC-MS) or direct infusion.

  • Mode: Positive ion mode.

  • Expected Result: The primary confirmation is the observation of the protonated molecular ion [M+H]⁺.

    • Calculated m/z for C₁₀H₁₉NO₂: 185.14

    • Expected m/z: 186.15

  • Rationale: MS provides definitive confirmation of the compound's molecular weight, a critical piece of identifying data. Fragmentation patterns, if analyzed, can offer further structural clues.

Structural Elucidation

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

    • Expected Signals:

      • A doublet corresponding to the two methyl groups of the isobutyl moiety (~0.9 ppm).

      • A multiplet for the methine (CH) proton of the isobutyl group (~1.8-2.0 ppm).

      • A doublet for the methylene (CH₂) protons of the isobutyl group attached to the nitrogen (~2.2-2.4 ppm).

      • A complex series of multiplets for the pyrrolidine ring protons (~1.5-3.0 ppm).

      • A doublet for the methylene (CH₂) protons of the acetic acid side chain (~2.3-2.5 ppm).

      • A broad singlet for the carboxylic acid proton (OH), which may be shifted or absent depending on the solvent and concentration.

  • ¹³C NMR (Carbon NMR):

    • Expected Signals: Ten distinct signals corresponding to each carbon atom in the molecule, including a signal in the carbonyl region (~175-180 ppm) for the carboxylic acid.

  • Rationale: NMR is the most powerful technique for unambiguous structure determination. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number of carbon signals, confirm the precise connectivity of all atoms in the molecule.

G sample Synthesized Product (this compound) hplc RP-HPLC sample->hplc ms LC-MS sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr result_hplc Purity > 95% hplc->result_hplc result_ms Molecular Weight Confirmation ([M+H]⁺ = 186.15) ms->result_ms result_nmr Structural Confirmation (Correct Proton & Carbon Signals) nmr->result_nmr final Verified Structure & Purity result_hplc->final result_ms->final result_nmr->final

Analytical workflow for the comprehensive identification and characterization of the target compound.

Context and Potential Applications

While this compound is not itself an approved therapeutic agent, its molecular architecture is highly relevant to pharmaceutical research. The core structure is closely related to intermediates used in the synthesis of Pregabalin .[3]

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is a blockbuster drug marketed for neuropathic pain, epilepsy, and generalized anxiety disorder.[6][7] Its mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels, which modulates neurotransmitter release.[8][9] The isobutyl moiety is a critical pharmacophoric element in Pregabalin.

Given this relationship, this compound can be considered:

  • A valuable research chemical: For exploring structure-activity relationships (SAR) around the Pregabalin pharmacophore.

  • A potential synthetic intermediate: As a building block for creating novel, constrained analogs of GABA or other neurologically active compounds.

  • A scaffold for library synthesis: In the discovery of new chemical entities targeting CNS disorders or other therapeutic areas.

Its study and availability are therefore of significant interest to medicinal chemists engaged in the design and synthesis of next-generation therapeutics.

References

  • Keika Ventures. (n.d.). Analytical Method. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid. Retrieved from [Link]

  • Ehrenmann, J. (2008). Synthesis of isobutyl acetate. Retrieved from [Link]

  • McLaughlin, C., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [R-(R,S)]-β-Methyl-α-phenyl-1-pyrrolidineethanol. Retrieved from [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Retrieved from [Link]

  • Habib, O.M.O., et al. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Retrieved from [Link]

  • ResearchGate. (1995). Synthesis of Amphiphilic Poly(2-(1-Pyrrolidonyl)-Ethylvinylether-b-Isobutylvinylether). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Isobutyl acetate (CAS 110-19-0). Retrieved from [Link]

  • Google Patents. (n.d.). CN102557932B - Method for producing isobutyl acetate.
  • Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

  • Tassone, D. M., et al. (2007). Pregabalin: its pharmacology and use in pain management. Anesthesia & Analgesia. Retrieved from [Link]

  • Frontiers. (2025). Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain. Retrieved from [Link]

  • LookChem. (n.d.). Cas 61312-87-6,4-Isobutyl-2-pyrrolidinone. Retrieved from [Link]

  • Expert Committee on Drug Dependence Information Repository. (n.d.). Pregabalin. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0494 - ISOBUTYL ACETATE. Retrieved from [Link]

Sources

The Isobutyl-Pyrrolidine Pharmacophore: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary: The "Leucine Effect"

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in over 20 FDA-approved therapeutics. However, the specific introduction of an isobutyl group (2-methylpropyl) onto the pyrrolidine core creates a unique pharmacophore. This moiety acts as a rigidified mimic of Leucine or Isoleucine , allowing the molecule to probe hydrophobic pockets in enzymes (e.g., proteases) and receptors (e.g., GPCRs) with high stereochemical fidelity.

This guide reviews the structural utility, therapeutic applications, and synthetic pathways of isobutyl-substituted pyrrolidines, with a specific focus on their role as precursors to GABA analogs (e.g., Pregabalin) and peptidomimetics.

Structural Biology & SAR Analysis[2]

The Hydrophobic Anchor

In Structure-Activity Relationship (SAR) studies, the isobutyl group serves three critical functions:

  • Steric Occlusion: It provides bulk that can lock the pyrrolidine ring into a specific conformation (pucker), influencing binding affinity.

  • Lipophilicity: It increases logP, improving blood-brain barrier (BBB) penetration—critical for neurological agents like racetams.

  • Side-Chain Mimicry: The isobutyl-pyrrolidine motif is effectively a "cyclized leucine." In protease inhibitors, this allows the inhibitor to occupy the S1 or S2 hydrophobic pockets usually reserved for leucine residues in natural substrates.

Positional Isomerism

The biological activity is strictly dependent on the position of the isobutyl group:

  • C2-Substitution: Mimics Proline/Leucine. Common in organocatalysis and antiviral agents (e.g., HCV NS5A inhibitors).

  • C3/C4-Substitution: Mimics

    
    -amino acids. This is the core scaffold of Pregabalin lactam  (4-isobutylpyrrolidin-2-one).[1]
    

Therapeutic Applications

Neuroscience: The GABA Connection

The most commercially significant application of this scaffold is its relationship to Pregabalin (Lyrica). Pregabalin is an acyclic

4-isobutylpyrrolidin-2-one
  • Mechanism: While Pregabalin binds to the

    
     subunit of voltage-gated calcium channels, the cyclic pyrrolidine derivatives are being investigated for broader anticonvulsant profiles, often possessing higher lipophilicity than their acyclic zwitterionic counterparts.
    
Antivirals & Peptidomimetics

In Hepatitis C (HCV) and HIV drug discovery, substituted pyrrolidines serve as "proline-mimetics." The isobutyl group is often introduced to fill large hydrophobic pockets in viral proteases or polymerases, enhancing potency (e.g., in analogs of molecules like Voxilaprevir ).

Synthetic Strategies

We categorize the synthesis into three primary logic flows.

SyntheticPathwaysPrecursorsAcyclic Precursors(Succinates / Amino Acids)CyclizationStrategy A:Cyclization (Lactamization)Precursors->CyclizationHeat/AcidMetalCatStrategy B:Metal-Catalyzed CouplingPrecursors->MetalCatPd-Cat / HydroarylationReductionStrategy C:Lactam ReductionCyclization->ReductionLiAlH4 / BH3TargetTarget Scaffold:Isobutyl-PyrrolidineMetalCat->TargetDirect FunctionalizationReduction->Target

Figure 1: Primary synthetic workflows for accessing the isobutyl-pyrrolidine core.

Comparative Methodologies
MethodKey ReagentsStereocontrolScalabilityPrimary Application
Lactam Reduction LiAlH₄, BH₃·DMSHigh (Retains chirality of precursor)High (Kg scale)Pregabalin analogs, GABA mimetics
[3+2] Cycloaddition Azomethine ylides, AlkenesModerate to High (Catalyst dependent)Low (mg to g)Complex polysubstituted cores
Pd-Catalyzed Coupling Pd(OAc)₂, Aryl halidesHigh (Ligand dependent)Moderate3-Aryl-4-isobutyl derivatives

Detailed Experimental Protocol

Objective: Synthesis of (S)-3-Isobutylpyrrolidine via reduction of (S)-4-isobutylpyrrolidin-2-one. Rationale: This protocol is chosen for its high reproducibility and the commercial availability of the starting material (Pregabalin lactam).

Safety Validation
  • LiAlH₄ (Lithium Aluminum Hydride): Pyrophoric. Reacts violently with water. All glassware must be oven-dried. Use an inert atmosphere (Argon/Nitrogen).

  • Exotherm: The quenching step is highly exothermic.

Workflow
  • Setup:

    • Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and internal thermometer.

    • Flush the system with dry Argon for 15 minutes.

  • Reagent Preparation:

    • Charge the flask with LiAlH₄ (2.0 equiv) suspended in anhydrous THF (Tetrahydrofuran). Cool to 0°C.

    • Dissolve (S)-4-isobutylpyrrolidin-2-one (1.0 equiv) in anhydrous THF.

  • Reaction:

    • Add the lactam solution dropwise to the LiAlH₄ suspension. Critical: Maintain internal temperature < 10°C.

    • Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Validation: Monitor by TLC (Visualization: Ninhydrin stain) or GC-MS. The carbonyl peak (1680 cm⁻¹) should disappear in IR.

  • Quench (Fieser Method):

    • Cool mixture to 0°C.

    • Carefully add water (n mL per n grams LiAlH₄), then 15% NaOH (n mL), then water (3n mL).

    • Stir until a granular white precipitate forms (Lithium/Aluminum salts).

  • Isolation:

    • Filter the salts through a Celite pad. Wash the pad with diethyl ether.

    • Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Distillation under reduced pressure or conversion to the HCl salt for recrystallization.

Structure-Activity Relationship (SAR) Visualization[2]

The following diagram illustrates how the isobutyl group interacts within a theoretical receptor pocket (e.g.,

SAR_Interactioncluster_moleculeIsobutyl-Pyrrolidine CoreHydrophobicPocketHydrophobic Pocket(S1/S2 Site)H_Bond_DonorReceptor H-BondDonor (Glu/Asp)IsobutylGroupIsobutyl Group(Lipophilic Anchor)IsobutylGroup->HydrophobicPocketVan der WaalsInteractionsPyrrolidineNPyrrolidine Nitrogen(Basic Center)PyrrolidineN->H_Bond_DonorIonic/H-BondInteraction

Figure 2: Pharmacophore mapping of the isobutyl-pyrrolidine scaffold within a binding site.

References

  • Pregabalin Lactam Synthesis & Impurity Profiling Source: ChemicalBook / National Institutes of Health (NIH) Context: Identification of 4-isobutylpyrrolidin-2-one as a key intermediate in Pregabalin manufacture.[2] Link:

  • Stereoselective Synthesis of Pyrrolidines Source: MDPI / International Journal of Molecular Sciences Title: "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors" Context: Detailed review of cyclization methods for chiral pyrrolidines. Link: [Int. J. Mol.[3] Sci. 2024, 25(20), 11158]([Link]3]

  • Palladium-Catalyzed Hydroarylation Source: PubMed / iScience Title: "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation" Context: Modern metal-catalyzed routes to functionalize the pyrrolidine ring.[4][5][6] Link:

  • Pyrrolidine Scaffolds in Drug Discovery Source: Enamine / Tetrahedron Title: "Synthesis of unique pyrrolidines for drug discovery" Context: Overview of pyrrolidine utility in FDA-approved drugs (DPP-IV inhibitors, etc.).[7] Link:

Methodological & Application

Synthesis of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is a robust three-step sequence commencing with the protection of the carboxylic acid functionality of (±)-pyrrolidin-3-ylacetic acid hydrochloride via Fischer esterification. The subsequent key step involves the N-alkylation of the resulting ethyl ester through reductive amination with isobutyraldehyde, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. The final step is the saponification of the ethyl ester to yield the target compound. This guide offers a thorough, step-by-step methodology, including reagent specifications, reaction parameter optimization, and purification techniques, designed for researchers in organic synthesis and drug development.

Introduction

Substituted pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds. The title compound, this compound, incorporates both a lipophilic isobutyl group and a hydrophilic acetic acid moiety, making it an attractive precursor for the development of novel therapeutic agents. The synthetic route detailed herein is designed for efficiency, scalability, and high purity of the final product, employing common and well-understood organic transformations.

The causality behind the chosen three-step approach is rooted in ensuring chemoselectivity. The initial esterification protects the reactive carboxylic acid, preventing its interference in the subsequent N-alkylation step. Reductive amination is selected for the N-isobutylation due to its high efficiency and selectivity, avoiding the common issue of over-alkylation often encountered with direct alkylation using alkyl halides. Finally, a standard saponification effectively deprotects the carboxylic acid under conditions that preserve the integrity of the newly formed N-isobutyl pyrrolidine ring.

Synthetic Scheme

The overall synthetic pathway is illustrated below:

Synthetic_Scheme cluster_reagents A (±)-Pyrrolidin-3-ylacetic acid hydrochloride B Ethyl (±)-2-(pyrrolidin-3-yl)acetate A->B Step 1: Esterification C Ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate B->C Step 2: Reductive Amination D This compound C->D Step 3: Hydrolysis reagent1 Ethanol, H₂SO₄ (cat.) Reflux reagent2 Isobutyraldehyde, NaBH(OAc)₃, DCM reagent3 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall synthetic route for this compound.

Required Reagents and Equipment

Reagents
ReagentGradeSupplier
(±)-Pyrrolidin-3-ylacetic acid hydrochloride≥98%Sigma-Aldrich
Ethanol, anhydrous≥99.5%Fisher Scientific
Sulfuric acid, concentrated95-98%VWR Chemicals
Isobutyraldehyde≥99%Alfa Aesar
Sodium triacetoxyborohydride (NaBH(OAc)₃)≥97%Oakwood Chemical
Dichloromethane (DCM), anhydrous≥99.8%J.T. Baker
Sodium hydroxide (NaOH)≥98%, pelletsEMD Millipore
Hydrochloric acid (HCl), concentrated37%Macron Fine Chemicals
Diethyl etherACS GradePharmco-Aaper
Ethyl acetateACS GradeBDH Chemicals
HexanesACS GradeAvantor
Sodium bicarbonate (NaHCO₃)ACS GradeBeanTown Chemical
Sodium sulfate (Na₂SO₄), anhydrousACS GradeAcros Organics
Magnesium sulfate (MgSO₄), anhydrousACS GradeEMD Chemicals
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system with silica gel columns

Experimental Protocols

Step 1: Synthesis of Ethyl (±)-2-(pyrrolidin-3-yl)acetate (Esterification)

This step protects the carboxylic acid as an ethyl ester to prevent its reaction during the subsequent reductive amination. An excess of ethanol is used to drive the equilibrium towards the product, a principle of Fischer esterification.[1][2]

Esterification Start (±)-Pyrrolidin-3-ylacetic acid HCl Reagents Ethanol (excess) Conc. H₂SO₄ (catalyst) Start->Reagents Conditions Reflux (e.g., 80-90 °C) Reagents->Conditions Workup 1. Cool to RT 2. Neutralize with NaHCO₃ 3. Extract with EtOAc 4. Dry (Na₂SO₄) & Concentrate Conditions->Workup Product Ethyl (±)-2-(pyrrolidin-3-yl)acetate Workup->Product

Caption: Workflow for the esterification of the starting material.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (±)-pyrrolidin-3-ylacetic acid hydrochloride (10.0 g, 60.4 mmol).

  • Add anhydrous ethanol (150 mL). The starting material may not fully dissolve initially.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise with stirring.

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours. The reaction can be monitored by TLC (e.g., 10% methanol in dichloromethane with a ninhydrin stain) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 8.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl (±)-2-(pyrrolidin-3-yl)acetate as an oil. The crude product is often of sufficient purity for the next step.

Step 2: Synthesis of Ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate (Reductive Amination)

This key step introduces the isobutyl group onto the pyrrolidine nitrogen. Sodium triacetoxyborohydride is a preferred reducing agent as it is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ reduction of the iminium ion formed from the amine and aldehyde.[3][4][5]

Reductive_Amination Start Ethyl (±)-2-(pyrrolidin-3-yl)acetate Reagents Isobutyraldehyde Sodium Triacetoxyborohydride Start->Reagents Solvent Anhydrous DCM Reagents->Solvent Conditions Room Temperature Inert Atmosphere (N₂) Solvent->Conditions Workup 1. Quench with NaHCO₃ 2. Extract with DCM 3. Dry (MgSO₄) & Concentrate Conditions->Workup Purification Flash Chromatography Workup->Purification Product Ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate Purification->Product

Caption: Workflow for the N-isobutylation via reductive amination.

Procedure:

  • Dissolve ethyl (±)-2-(pyrrolidin-3-yl)acetate (crude from Step 1, assuming ~60.4 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Add isobutyraldehyde (6.5 g, 90.6 mmol, 1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (19.2 g, 90.6 mmol, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (e.g., 5% methanol in dichloromethane) for the disappearance of the starting amine.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in ethyl acetate) to yield pure ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate as an oil.

Step 3: Synthesis of this compound (Hydrolysis)

The final step is the deprotection of the ethyl ester to the desired carboxylic acid via saponification. This is a standard hydrolysis of an ester using a strong base, followed by acidification to protonate the carboxylate salt.

Hydrolysis Start Ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate Reagents 1. NaOH (aq) 2. HCl (aq) Start->Reagents Solvent Ethanol/Water Reagents->Solvent Conditions Room Temperature or gentle heating Solvent->Conditions Workup 1. Acidify to pH ~5-6 2. Concentrate 3. Purify if necessary Conditions->Workup Product This compound Workup->Product

Caption: Workflow for the final hydrolysis step.

Procedure:

  • Dissolve ethyl 2-(1-isobutyl-3-pyrrolidinyl)acetate (from Step 2) in a mixture of ethanol (50 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide pellets (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (typically 4-6 hours, monitored by TLC for the disappearance of the starting ester). Gentle heating (e.g., 40-50 °C) can be applied to accelerate the reaction.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 5-6 with 1M hydrochloric acid.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • The resulting aqueous solution may be used directly in subsequent applications, or the product can be isolated. To isolate, saturate the aqueous layer with sodium chloride and extract with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product may be a solid or a viscous oil and can be further purified by recrystallization or chromatography if necessary.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated acids (sulfuric and hydrochloric acid) are highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride can release flammable hydrogen gas upon contact with water or strong acids. Quench reactions carefully.

  • Isobutyraldehyde has a strong, unpleasant odor and is flammable.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Expected ¹H NMR (CDCl₃, 400 MHz) for this compound: The spectrum would be expected to show signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene group attached to the nitrogen), multiplets for the pyrrolidine ring protons, and a signal for the methylene protons of the acetic acid moiety. The carboxylic acid proton may be a broad singlet.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 186.15.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following these procedures, researchers can obtain this valuable building block in high purity for use in various drug discovery and development programs. The self-validating nature of this protocol lies in the well-established and high-yielding reactions employed, coupled with clear purification and characterization steps that allow for confirmation of the desired product at each stage.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Dunne, J. F., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(9), 2490-2499. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. [Link]

  • Ehrenmann, J. (2008). Synthesis of isobutyl acetate. ETH Zurich. [Link]

  • Ahmed, A. (2014). Esterification of Ethanol and Acetic Acid in a Batch Reactor in Presence of Sulfuric Acid Catalyst. Global Engineering, Science and Technology Conference. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved February 14, 2026, from [Link]

  • California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. [Link]

Sources

Application Note: High-Efficiency Coupling of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid in Peptidomimetic Synthesis

[1][2]

Abstract & Scope

This technical guide details the protocols for incorporating 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid (CAS: 1220019-64-6) into peptide backbones.[1][2] Unlike standard N-protected amino acids (Fmoc/Boc), this molecule features a permanently alkylated tertiary amine and a secondary carboxylic acid tether.[1][2]

This unique structure presents specific challenges in peptide synthesis:

  • Zwitterionic Behavior: The molecule exists as an internal salt, requiring careful neutralization during activation.[2]

  • Base Sensitivity: The internal tertiary amine can act as an intramolecular base, potentially accelerating racemization at the C3 chiral center or interfering with proton-dependent activation cycles.[2]

  • Chain Termination: Due to the tertiary nature of the nitrogen, this unit acts as an N-terminal cap or a specific ligand spacer; it cannot be elongated further using standard amide coupling protocols.[2]

Target Audience: Medicinal chemists designing Gabapentinoid analogs, GPCR ligands, or constrained peptidomimetics.[2]

Chemical Profile & Handling

PropertySpecificationCritical Insight
Structure Pyrrolidine core,

-Isobutyl, C3-Acetic Acid
Tertiary Amine (Basic): pKa ~9.[1][2]5. Carboxylic Acid (Acidic): pKa ~4.[1][2]5.
State Solid (often hygroscopic if salt)Likely supplied as HCl salt or Zwitterion.[1][2]
Solubility Water, Methanol, DMF, DMSOPoor solubility in non-polar solvents (Hexane, Et2O) due to zwitterionic character.[2]
Chirality C3 Center (R or S)Commercial sources may be racemic.[1][2] Verify enantiopurity via Chiral HPLC if stereochemistry is critical.
Pre-Reaction Preparation (Salt Exchange)

If the reagent is supplied as a Hydrochloride (HCl) salt , it acts as a latent acid buffer.[1][2]

  • Impact: The HCl will consume 1 equivalent of the base (DIEA/NMM) added during coupling.

  • Correction: You must adjust the base equivalence in the coupling protocol to

    
     eq (instead of the standard 
    
    
    eq) to ensure the carboxylic acid is deprotonated for activation.

Coupling Chemistry: Mechanism & Strategy

The coupling of a basic, tertiary amine-containing acid requires a "Buffered Activation" strategy. Standard carbodiimide methods (DCC/DIC) are often too slow and prone to N-acylurea formation due to the steric bulk of the pyrrolidine ring.[1]

Recommended Strategy: Uronium/Aminium activation (HATU) with controlled basicity.[1][2]

The "Internal Base" Challenge

The

2C3-epimerization2
DOT Diagram: Activation Workflow & Logic

The following diagram illustrates the decision process for activation based on the starting material form.

CouplingLogicStartStarting Material:This compoundFormCheckCheck Form:Salt vs. ZwitterionStart->FormCheckHCl_SaltHCl Salt FormFormCheck->HCl_SaltContains HClZwitterionFree Base/ZwitterionFormCheck->ZwitterionNeutralBase_Adj_1Add 3.0 eq DIEA(1 eq neutralizes HCl)HCl_Salt->Base_Adj_1Base_Adj_2Add 2.0 eq DIEA(Standard)Zwitterion->Base_Adj_2ActivationActivation with HATU(1.0 - 1.1 eq)Base_Adj_1->ActivationBase_Adj_2->ActivationActiveEsterActive Ester Formation(OAt Ester)Activation->ActiveEsterCouplingCoupling to Amine/Resin(1-2 hours)ActiveEster->Coupling

Figure 1: Decision matrix for base equivalents based on the starting material form to ensure optimal activation without racemization.[1][2]

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) - N-Terminal Capping

Use this protocol to attach the molecule to a resin-bound peptide.[1][2]

Reagents:

  • Resin-bound peptide (Fmoc-deprotected, free amine).[1][2]

  • Acid: this compound (3.0 eq relative to resin loading).[1][2]

  • Activator: HATU (2.9 eq).[1][2]

  • Base: DIEA (N,N-Diisopropylethylamine).[1][2][3][4]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Resin Prep: Swell the resin (e.g., Rink Amide or Wang) in DMF for 20 minutes.[2] Drain.

  • Pre-Activation (Critical):

    • In a separate vial, dissolve the Acid and HATU in minimal DMF.

    • Add DIEA.[1][2][4]

      • If Acid is HCl salt:[1][2] Add 6.0 eq DIEA.

      • If Acid is Zwitterion:[1][2] Add 4.0 eq DIEA.

    • Allow to activate for 30-60 seconds only.[1] Note: Prolonged activation of basic amino acids can lead to side reactions.[2]

  • Coupling: Add the pre-activated solution to the resin.[2]

  • Incubation: Shake at room temperature for 2 hours .

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1][2] The test should be negative (no color change), indicating complete capping.[2]

  • Washing: Drain and wash resin with DMF (3x), DCM (3x), and MeOH (2x) to remove the tertiary amine traces.[1][2]

Protocol B: Solution Phase Coupling

Use this protocol for coupling to a soluble amine or benzyl ester.[2]

Reagents:

  • Amine component (1.0 eq).[1][2][5][6]

  • Acid component (1.1 eq).[1][2]

  • Coupling Agent: EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1][2] Note: EDC is preferred here to simplify workup via water solubility.[2]

  • Solvent: DCM or DMF (depending on solubility).

Step-by-Step:

  • Dissolve the Acid component in DCM (or DMF).[2]

  • Add HOBt and stir for 5 minutes.

  • Add the Amine component.[2][6]

  • Cool the mixture to 0°C.

  • Add EDC[1][2]·HCl and, if the starting Acid is an HCl salt, add 1.0 eq of TEA (Triethylamine) to neutralize.[2]

  • Stir at 0°C for 1 hour, then allow to warm to RT overnight.

  • Workup (The "Amphoteric" Trap):

    • Standard acid wash (1M HCl) will extract your product into the water layer because the product contains a basic pyrrolidine nitrogen.[2]

    • Correct Workup:

      • Dilute with Ethyl Acetate.[1][2]

      • Wash with saturated NaHCO3 (pH ~8.5) to remove unreacted acids and HOBt.[1][2]

      • Wash with Brine .[1][2]

      • Dry over Na2SO4 and concentrate.

    • Purification: Flash chromatography (DCM/MeOH gradient) is usually required as the basic amine makes the product streak on silica.[2] Add 1% Triethylamine to the eluent to improve peak shape.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SPPS) Incomplete activation due to zwitterion buffering.Increase DIEA by 1.0 eq. Switch to PyAOP (stronger activator).[1][2]
Product in Aqueous Layer Product protonation during acid wash.[1][2]Avoid acidic washes.[1][2] Use basic workup (pH 9) or purify directly via Prep-HPLC.[1][2]
Racemization Base-catalyzed epimerization at C3.[1][2]Use Oxyma Pure/DIC instead of HATU/DIEA to maintain a neutral pH during coupling.
Poor Solubility Hydrophobic Isobutyl + Zwitterion lattice.[1][2]Use NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO to the coupling mixture.[1][2]
DOT Diagram: Purification Decision Tree

Visualizing the workup strategy to avoid product loss.

WorkupLogicStartCrude Reaction Mixture(Contains Product + Byproducts)SolventDilute with EtOAc/DCMStart->SolventWash_AcidWash with 1M HCl?Solvent->Wash_AcidLossSTOP! Product is Basic.It will move to Aqueous layer.Wash_Acid->LossYesCorrectWash with sat. NaHCO3(Removes HOBt/Acids)Wash_Acid->CorrectNo (Correct)NextWash with Brine -> Dry -> EvaporateCorrect->NextPurifyPurification MethodNext->Purify

Figure 2: Purification workflow emphasizing the avoidance of acidic washes due to the basic pyrrolidine nitrogen.[1]

References

  • Albericio, F., & Bull, S. D. (2011).[2] Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link[1]

    • Context: Comprehensive review of coupling reagents (HATU, EDC) and mechanisms suitable for hindered amino acids.[2]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

    • Context: Protocols for handling salt forms and base equivalents in SPPS.
  • Sigma-Aldrich. (2023).[1] Peptide Coupling Reagents Guide. Merck/Sigma Technical Library.[1] Link

    • Context: Reactivity charts for Uronium vs. Carbodiimide reagents.[1][2]

  • PubChem. (2023).[1][2] 2-(1-Isobutylpyrrolidin-3-yl)acetic acid Compound Summary. National Library of Medicine. Link[1]

    • Context: Physical properties, pKa data, and solubility profiles.[2]

Preparation of pharmaceutical salts from 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic selection and preparation of pharmaceutical salts for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid . This molecule presents a classic medicinal chemistry challenge: it is an amphoteric amino-acid mimetic containing both a basic tertiary amine (N-isobutylpyrrolidine) and an acidic moiety (acetic acid).[1]

While the zwitterionic form (internal salt) is often the default solid state, it frequently suffers from poor lipid solubility or suboptimal dissolution rates. This guide provides a rigorous protocol for synthesizing Acid Addition Salts (targeting the amine) and Base Addition Salts (targeting the carboxylate) to optimize bioavailability and crystallinity.

Key Technical Insight: N-alkyl pyrrolidine derivatives are notoriously prone to forming hygroscopic oils, particularly as Hydrochloride (HCl) salts.[1] This protocol prioritizes the screening of large counter-ions (e.g., Fumarate, Tosylate) to encourage stable lattice formation.

Physicochemical Profiling & Strategy

Before initiating synthesis, the ionization state must be mapped to the pH scale to ensure the salt forming reaction drives the equilibrium fully to the ionic species.

Molecular Properties
PropertyValue (Estimated)Structural Implication
Basic Center Tertiary Amine (

)
Protonation site for Acid Addition Salts.[1]
Acidic Center Carboxylic Acid (

)
Deprotonation site for Base Addition Salts.[1]
Isoelectric Point (pI)

pH where net charge is zero (Zwitterion dominates).[1] Minimum solubility usually occurs here.
Lipophilicity Moderate (Isobutyl group)Soluble in alcohols/DCM; sparingly soluble in water at pI.
The "Rule of Three" for Salt Selection

To ensure a stable salt rather than a co-crystal, the


 between the drug and the counter-ion should be 

.
  • For Acid Salts: Counter-ion acid

    
     should be 
    
    
    
    .
  • For Base Salts: Counter-ion base

    
     should be 
    
    
    
    .

Strategic Salt Selection Decision Tree

The following logic flow dictates the experimental approach.

SaltSelection Start Start: this compound Decision Target Property Improvement? Start->Decision RouteA Route A: Acid Addition (Targeting N-center) Decision->RouteA Increase Solubility (Low pH stability) RouteB Route B: Base Addition (Targeting COOH-center) Decision->RouteB Increase Solubility (High pH stability) AcidChoice Counter-ion Selection RouteA->AcidChoice BaseChoice Counter-ion Selection RouteB->BaseChoice HCl Hydrochloric Acid (Risk: Hygroscopic) AcidChoice->HCl OrganicAcids Dicarboxylic Acids (Fumaric, Maleic, Tartaric) (Benefit: Crystallinity) AcidChoice->OrganicAcids Sulfonic Sulfonic Acids (Mesylate, Tosylate) (Benefit: Solubility) AcidChoice->Sulfonic Sodium Sodium/Potassium (Risk: Hygroscopic Soaps) BaseChoice->Sodium Calcium Calcium/Magnesium (Benefit: Stability) BaseChoice->Calcium AmineBase Organic Amines (Tromethamine, Meglumine) (Benefit: Solubility) BaseChoice->AmineBase

Figure 1: Decision matrix for salt selection based on the amphoteric nature of the pyrrolidine derivative.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Free Zwitterion (Purification)

Prerequisite: Before making salts, isolate the pure zwitterion to remove synthesis impurities.

  • Dissolution: Dissolve crude residue in minimum volume of water.

  • pH Adjustment:

    • If acidic (pH < 4): Add 1N NaOH dropwise until pH reaches ~7.0–7.2 (the Isoelectric Point).

    • If basic (pH > 9): Add 1N Acetic Acid dropwise until pH reaches ~7.0–7.2.

  • Precipitation: At the pI, the zwitterion is least soluble. Cool to 4°C for 4 hours.

  • Isolation: Filter the white precipitate. Wash with cold isopropanol (IPA) to remove excess water/salts.

  • Drying: Vacuum dry at 45°C for 12 hours.

Protocol B: Acid Addition Salt Screen (Targeting the Amine)

Objective: Protonate the pyrrolidine nitrogen. Recommended Counter-ions: Fumaric Acid (1:1 or 0.5:1), Maleic Acid, Methanesulfonic Acid.

Step-by-Step Procedure:

  • Stoichiometry Calculation: Calculate 1.05 molar equivalents of the acid counter-ion relative to the zwitterion.

  • Solvent Selection: Use Ethanol (EtOH) or Acetone . Avoid water to prevent dissociation.

  • Dissolution:

    • Dissolve 500 mg of Zwitterion in 5 mL EtOH (warm to 50°C if needed).

    • Dissolve the acid counter-ion in a separate 2 mL EtOH.

  • Addition: Slowly add the acid solution to the drug solution with vigorous stirring at 50°C.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature (controlled cooling: 10°C/hour).

    • Troubleshooting: If no precipitate forms (oiling out), add an anti-solvent (Ethyl Acetate or MTBE) dropwise until turbidity persists.

  • Harvest: Filter solids and wash with cold Ethyl Acetate.

  • Drying: Vacuum oven at 40°C. Note: If using HCl, use a desiccator as it may be hygroscopic.

Protocol C: Base Addition Salt Screen (Targeting the Carboxyl)

Objective: Deprotonate the carboxylic acid. Recommended Counter-ions: Tromethamine (Tris), Calcium (using Ca(OH)2 or Calcium Acetate).

Step-by-Step Procedure:

  • Stoichiometry: Use 1.0 equivalents of base.

  • Solvent: Methanol (MeOH) is preferred for organic bases; Water/MeOH (1:[1]1) for inorganic bases.[2][3]

  • Reaction:

    • Suspend 500 mg Zwitterion in 5 mL MeOH.

    • Add the base (e.g., Sodium Methoxide solution or Tromethamine solid).

    • Stir until a clear solution is obtained (indicating salt formation).

  • Isolation (Lyophilization vs. Crystallization):

    • Preferred: Evaporate solvent to near dryness, then add Isopropanol (IPA) to induce crystallization.

    • Alternative: If the salt is highly water-soluble (e.g., Sodium salt), lyophilize (freeze-dry) to obtain a powder.[1]

Analytical Validation Matrix

A salt is not confirmed until characterized. Use this matrix to validate the new entity.

TechniquePurposeAcceptance Criteria
1H-NMR (D2O/DMSO) Confirm StoichiometryShift in

-proton signals near N (acid salt) or COOH (base salt). Integration of counter-ion peaks must match 1:1 ratio.
XRPD (X-Ray Diffraction) Crystallinity CheckDistinct, sharp Bragg peaks. Halo pattern indicates amorphous material (unstable).[1]
DSC (Calorimetry) Thermal StabilitySingle, sharp melting endotherm.

should be

for good stability.
Hygroscopicity (DVS) StabilityMass gain

at 80% RH. (Critical for pyrrolidines).

Troubleshooting: The "Oiling Out" Phenomenon

Pyrrolidine salts frequently separate as oils rather than crystals.

Mechanism: The high conformational flexibility of the isobutyl group and the pyrrolidine ring inhibits lattice packing. Solution:

  • Change Solvent: Switch from Ethanol to Acetonitrile or Isopropyl Acetate .

  • Seed Crystals: If any solid is obtained, use it to seed the next batch.

  • Counter-ion Switch: If the HCl salt is an oil, switch to Dibenzoyl-L-tartaric acid .[1] The large aromatic rings in the counter-ion facilitate "pi-stacking" and force crystallization.[1]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] [1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • FDA Guidance for Industry. (2000). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.

  • PubChem Compound Summary. (2025). 2-(1-Benzyl-3-pyrrolidinyl)acetic acid (Analog Reference).[1][6] National Center for Biotechnology Information. [1]

Sources

Application Note: Solvent Selection for Optimal Reaction Yield of Isobutyl Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-isobutyl pyrrolidine derivatives is a critical transformation in medicinal chemistry, serving as a core motif for various CCR5 antagonists and amino acid analogs.[1] However, the introduction of the isobutyl group presents unique challenges due to steric hindrance at the electrophilic center (in alkylation) or the transition state (in reductive amination). This Application Note provides a rigorous, data-driven guide to solvent selection, moving beyond traditional chlorinated and dipolar aprotic solvents to modern, regulatory-compliant alternatives (ICH Q3C R8). We present validated protocols for two primary synthetic routes, supported by mechanistic insights into solvation effects on reaction kinetics and yield.

Mechanistic Foundation: Why Solvent Choice Dictates Yield

In the synthesis of isobutyl pyrrolidine derivatives, the solvent is not merely a medium; it is a participant that dictates the energy landscape of the reaction.

The Steric-Electronic Conflict

The isobutyl group adds significant steric bulk compared to methyl or ethyl groups.

  • In Direct Alkylation (SN2): The nucleophilic attack of pyrrolidine on isobutyl bromide is retarded by the

    
    -branching of the isobutyl group. This slows 
    
    
    
    (substitution) relative to
    
    
    (elimination), increasing the risk of E2 side reactions (formation of isobutylene).[1]
  • In Reductive Amination: The formation of the hemiaminal and iminium ion intermediates requires a solvent that facilitates proton transfer without stabilizing the hydration shell of the amine so strongly that it becomes non-nucleophilic.

Solvation Visualization

The following diagram illustrates how solvent polarity stabilizes the charged transition state (TS) versus the ground state (GS).

ReactionCoordinate cluster_legend Solvation Effect GS Ground State (Neutral Reactants) TS_Polar Transition State (Charge Separation) GS->TS_Polar Activation Energy (Ea) Product Product (Isobutyl Pyrrolidine) TS_Polar->Product Solv_Aprotic Dipolar Aprotic (DMF/DMSO) Solvates Cation only Solv_Aprotic->TS_Polar Stabilizes TS Lowers Ea Solv_Protic Protic Solvent (EtOH/MeOH) H-bonds Nucleophile Solv_Protic->GS Stabilizes GS Increases Ea

Figure 1: Impact of solvent type on the reaction coordinate. Dipolar aprotic solvents lower activation energy for SN2 reactions by leaving the nucleophilic anion 'naked' while solvating the cation.

Protocol A: Direct N-Alkylation (SN2)[1]

This route is preferred for cost-efficiency but is prone to elimination side products.[1]

Experimental Design
  • Substrate: Pyrrolidine (1.0 equiv)[1]

  • Electrophile: Isobutyl Bromide (1.1 equiv)[1]

  • Base: K2CO3 (2.0 equiv) - Milled anhydrous.[1]

  • Temperature: 60°C - 80°C (Solvent dependent)

Solvent Selection & Performance Data

We compared traditional solvents against "green" alternatives.[1][2]

Solvent ClassSolventDielectric Const.[1][2][3][4] (

)
Yield (%)Purity (%)Observations
Dipolar Aprotic DMF 36.792%96%High Yield. Fast kinetics.[1] Difficult aqueous workup; residual solvent issues (Class 2).
Polar Aprotic Acetonitrile 37.584%98%Standard. Clean profile. Slower than DMF.[1] Easy removal (low BP).[1]
Green Ether CPME 4.7678%94%Green Option. Slower kinetics due to low polarity. Requires phase transfer catalyst (TBAI) to match DMF yields.[1]
Protic Ethanol 24.545%80%Poor. H-bonding cages the pyrrolidine nitrogen, significantly retarding nucleophilicity.[1] High E2 elimination observed.[1]
Optimized Protocol (Green Focus)

Objective: High yield using Cyclopentyl Methyl Ether (CPME) to avoid DMF toxicity.

  • Charge a reaction vessel with Pyrrolidine (10 mmol) and CPME (5 mL, 2M concentration).

  • Add K2CO3 (20 mmol, 2.76 g) and Tetrabutylammonium iodide (TBAI, 5 mol% catalyst). Note: TBAI is critical in non-polar solvents to facilitate phase transfer.

  • Heat mixture to 60°C.

  • Add Isobutyl bromide (11 mmol) dropwise over 30 minutes. Reasoning: Controls exotherm and minimizes dialkylation.

  • Reflux at 106°C (CPME boiling point) for 12 hours.

  • Workup: Cool to RT. Filter inorganic salts.[1] Wash filtrate with water (CPME forms a clean bilayer, unlike THF).[1]

  • Isolate: Concentrate organic phase to yield crude oil.

Protocol B: Reductive Amination

This route avoids elimination side-reactions and is generally more robust for steric bulk, but traditional protocols rely on toxic chlorinated solvents.[1]

Experimental Design
  • Substrate: Pyrrolidine (1.0 equiv)[1]

  • Carbonyl: Isobutyraldehyde (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Acid Catalyst: Acetic Acid (1.0 equiv)[1]

Solvent Selection & Performance Data
SolventYield (%)Reaction TimeNotes
DCE (1,2-Dichloroethane) 95%2 hHistorical Standard. Excellent solubility of STAB.[1] Toxic/Carcinogenic. Restricted under ICH Q3C.[1]
DCM (Dichloromethane) 91%4 hGood yield but volatility (BP 40°C) limits thermal acceleration.[1]
2-MeTHF (2-Methyltetrahydrofuran) 94%3 hRecommended. Bio-derived.[1] Excellent phase separation. Solubilizes STAB effectively.
Methanol 65%1 hRisky. Fast imine formation, but STAB decomposes rapidly in MeOH. Requires NaBH3CN (toxic) instead.[1]
Optimized Protocol (2-MeTHF)

Objective: Replace DCE with 2-MeTHF without compromising yield.

  • Dissolve Isobutyraldehyde (11 mmol) in 2-MeTHF (10 mL).

  • Add Pyrrolidine (10 mmol) and Acetic Acid (10 mmol). Stir for 30 mins at RT to form the iminium species.

  • Cool to 0°C. Reasoning: Controls the rate of hydride delivery.

  • Add STAB (14 mmol) portion-wise.

  • Warm to RT and stir for 3 hours. Monitor by HPLC/TLC.[1][3]

  • Quench with saturated NaHCO3.

  • Extract: 2-MeTHF phase separates cleanly from water.[1] No need for additional extraction solvent.[1]

  • Dry/Concentrate: Dry over MgSO4 and evaporate.

Regulatory & Green Chemistry Considerations (ICH Q3C R8)

Recent updates to ICH Q3C (R8) have reclassified several solvents relevant to this workflow.

  • 2-MeTHF: Permitted Daily Exposure (PDE) set at 50 mg/day .[1][4][5] It is now a preferred Class 3 solvent (low toxic potential), making it superior to THF (Class 2) for pharmaceutical processing.[1]

  • CPME: PDE set at 15 mg/day (Class 2). While strictly regulated, its resistance to peroxide formation and high boiling point make it a safer process solvent than diisopropyl ether.

  • DCE: Class 1 (Carcinogen).[1] Must be avoided unless strongly justified.[1][6]

Decision Matrix & Troubleshooting

Use the following logic flow to select the optimal route for your specific derivative.

DecisionMatrix cluster_trouble Troubleshooting Start Start: Isobutyl Pyrrolidine Synthesis Check_Scale Is the scale > 1 kg? Start->Check_Scale Check_Sens Is substrate acid sensitive? Check_Scale->Check_Sens No (Quality driver) Route_Alk Route A: N-Alkylation (Low Cost, High Throughput) Check_Scale->Route_Alk Yes (Cost driver) Check_Sens->Route_Alk Yes (Avoid AcOH) Route_RedAm Route B: Reductive Amination (High Selectivity) Check_Sens->Route_RedAm No Solvent_Alk Use Acetonitrile or CPME (+TBAI) Route_Alk->Solvent_Alk Solvent_RedAm Use 2-MeTHF Route_RedAm->Solvent_RedAm Issue1 Problem: Low Yield in Alkylation? Fix1 Switch to DMF (Lab scale only) or Add KI/TBAI catalyst Issue1->Fix1

Figure 2: Process selection decision tree based on scale and substrate sensitivity.

References

  • ICH Q3C (R8) Guideline for Residual Solvents. European Medicines Agency / FDA.[1] (2021).[1][7][8] Provides PDE limits for 2-MeTHF and CPME.[1][7] [Link]

  • Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 15(5), 1159-1165.[1][9] (2013).[1][2][3][8][9] Comparative data on 2-MeTHF vs Chlorinated solvents. [Link]

  • 2-Methyltetrahydrofuran (2-MeTHF): A Green Solvent Alternative. Penn A Kem / PubChem.[1] Physical properties and phase separation benefits.[2][10][11] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Extraction Optimization for 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Sciences Help Desk. Ticket ID: IBPAA-EXT-001 Topic: Optimizing pH conditions for amphoteric extraction Status: Resolved / Guide Generated

Executive Summary

The extraction of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid presents a classic challenge in organic synthesis: isolating a zwitterionic (amphoteric) molecule. Unlike simple carboxylic acids or amines, this molecule contains both an acidic center (acetic acid tail) and a basic center (pyrrolidine ring).

The Core Problem:

  • At Low pH (< 4): The amine protonates (

    
    ), rendering the molecule cationic and water-soluble.
    
  • At High pH (> 10): The carboxylic acid deprotonates (

    
    ), rendering the molecule anionic and water-soluble.
    
  • At Neutral pH (~7): The molecule exists as a zwitterion (

    
    ).[1] While the net charge is zero, the high polarity of the internal salt often prevents extraction into standard non-polar solvents like Dichloromethane (DCM) or Hexanes.
    

This guide provides the protocols to overcome these solubility "traps" by leveraging the Isoelectric Point (pI) and Salting-Out effects.

Part 1: The Chemistry of the Problem (Diagnostic)

To optimize extraction, you must visualize the species distribution. The isobutyl group aids lipophilicity, but the ionic core dictates solubility.

Estimated pKa Values:

  • pKa1 (Carboxyl): ~4.2 – 4.5

  • pKa2 (Tertiary Amine): ~9.5 – 10.0

  • Isoelectric Point (pI):

    
    
    
Visualizing the Species Distribution

pH_Species_Distribution Acid pH < 4.0 Cationic Form (Water Soluble) Zwitterion pH 6.5 - 7.5 (pI) Zwitterionic Form (Net Charge 0) Acid->Zwitterion Add Base (Deprotonate COOH) Zwitterion->Acid Add Acid Base pH > 10.0 Anionic Form (Water Soluble) Zwitterion->Base Add Base (Deprotonate NH+) Base->Zwitterion Add Acid

Figure 1: Species distribution across the pH scale. Extraction efficiency peaks where net charge is zero (Zwitterion), provided the solvent is polar enough to solvate the internal salt.

Part 2: Troubleshooting Workflow (The "How-To")
Scenario A: Standard Extraction (Yield < 30%)

User Issue: "I acidified the reaction mixture to pH 2 and extracted with DCM, but the product stayed in the water." Root Cause: At pH 2, the pyrrolidine nitrogen is protonated. You created a highly soluble ammonium salt.

Corrective Protocol: The "Isoelectric Salting-Out" Method This protocol forces the zwitterion into the organic phase by saturating the aqueous phase with electrolytes.

  • Concentration: Reduce the aqueous reaction volume as much as possible via rotary evaporation (keep T < 40°C).

  • pH Adjustment:

    • Insert a calibrated pH probe.

    • Slowly adjust pH to 7.0 – 7.2 using 2M NaOH or 2M HCl. Precision is critical here.

  • Salting Out:

    • Add solid NaCl to the aqueous phase until saturation (no more salt dissolves). This disrupts the hydration shell of the zwitterion (Hofmeister effect).

  • Solvent Selection:

    • Do NOT use: Hexanes, Ether, or pure DCM (too non-polar).

    • USE: n-Butanol (best for amino acids) or Chloroform:Isopropanol (3:1) .

  • Extraction:

    • Perform 3x extractions with the chosen solvent.

    • Note: n-Butanol has a high boiling point (117°C). Ensure your compound is stable during the subsequent concentration.

Scenario B: The "Oil-Out" / Emulsion Nightmare

User Issue: "I adjusted to pH 7, but I have a thick emulsion layer that won't separate." Root Cause: The molecule contains a lipophilic tail (Isobutyl) and a polar head (Zwitterion), acting like a surfactant (soap) at neutral pH.

Troubleshooting Steps:

  • Filtration: The emulsion is often stabilized by micro-precipitates. Filter the entire biphasic mixture through a Celite pad.

  • Brine Wash: If you haven't already, saturate the aqueous layer with NaCl. The density difference helps break the emulsion.

  • The "Phase Swing":

    • Adjust pH to 4.0 (makes it cationic/soluble). Layers should separate.

    • Discard the organic layer (impurities).

    • Re-adjust aqueous phase to pH 7.2.

    • Extract with Chloroform:Isopropanol (3:1) .

Part 3: Advanced Protocols & FAQs
Protocol: Ion-Pair Extraction (For Difficult Cases)

If the zwitterion is too polar for organic solvents, use a counter-ion to form a lipophilic complex.

ComponentRoleRecommended Reagent
Carrier Forms lipophilic pair with amineSodium Lauryl Sulfate (SLS) or Picric Acid
Target pH Ensures amine is cationicpH 2.0 - 3.0
Solvent Extracts the complexDichloromethane (DCM)

Method:

  • Adjust aqueous pH to 2.5.

  • Add 1.1 equivalents of the Ion-Pairing reagent.

  • Extract with DCM.

  • Warning: Removing the ion-pairing agent later can be difficult; this is best for analytical isolation or if the counter-ion is acceptable in the next step.

FAQ: Frequently Asked Questions

Q: Can I use Ethyl Acetate? A: Generally, no. Ethyl Acetate is often too non-polar for zwitterions and can hydrolyze at extreme pHs if your adjustment overshoots. Stick to n-Butanol or IPA/CHCl3 mixtures.

Q: How do I remove n-Butanol after extraction? A: n-Butanol forms an azeotrope with water. Add water to your organic extract and rotovap. Alternatively, use a heptane "chaser" to co-evaporate the butanol.

Q: My product is precipitating at pH 7. Is this bad? A: No, this is excellent! If the solid precipitates at the isoelectric point, simply filter it off. This is the purest form of isolation (Isoelectric Precipitation). Wash the solid with cold water and diethyl ether.

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine your next experimental move.

Extraction_Decision_Tree Start Start: Aqueous Reaction Mixture Check_Conc Is concentration > 0.1 M? Start->Check_Conc Concentrate Concentrate via Rotovap Check_Conc->Concentrate No Adjust_pH Adjust pH to ~7.1 (pI) Check_Conc->Adjust_pH Yes Concentrate->Adjust_pH Precipitate Did solids form? Adjust_pH->Precipitate Filter SUCCESS: Filter & Wash Solid Precipitate->Filter Yes Add_Salt Add NaCl to saturation Precipitate->Add_Salt No (Solution Clear) Solvent_Choice Extract with n-Butanol or CHCl3:IPA (3:1) Add_Salt->Solvent_Choice Check_Yield Is Yield Acceptable? Solvent_Choice->Check_Yield Done Proceed to Drying/Evap Check_Yield->Done Yes Ion_Pair Switch to Ion-Pair Extraction (pH 2 + Sulfonic Acid) Check_Yield->Ion_Pair No

Figure 2: Decision matrix for isolating amphoteric pyrrolidine derivatives.

References
  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3303356, 2-(1-Benzyl-3-pyrrolidinyl)acetic acid. (Analogous Structure Data). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Amino Acids and Isoelectric Points.[2] Retrieved from [Link]

  • ResearchGate. (2020). Separation of Acetic Acid from Water Using Organic Solvents.[3][4][5] (Context on Acidic Extraction). Retrieved from [Link]

Sources

Resolving solubility issues of 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid in HPLC mobile phases

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & HPLC Method Issues

Introduction: The Zwitterion Paradox

Welcome to the technical support center. If you are working with 2-(1-Isobutyl-3-pyrrolidinyl)acetic acid , you are likely encountering a classic "solubility paradox" common to amphoteric amino-acid-like derivatives.

This molecule contains two competing functional groups:[1]

  • Secondary Amine (Pyrrolidine ring): Basic (pKa ~10–11).[1]

  • Carboxylic Acid (Acetic acid tail): Acidic (pKa ~4–5).[1]

  • Isobutyl Group: Hydrophobic (Lipophilic).[1]

The Core Issue: At neutral pH (pH 6–8), this molecule exists as a zwitterion (net neutral charge, but highly polar). In this state, it often exhibits its lowest solubility in both organic solvents (like Acetonitrile) and pure water, leading to precipitation in HPLC lines, high backpressure, and "ghost peaks."

This guide provides the protocols to stabilize this molecule in solution and achieve robust chromatography.

Module 1: Mobile Phase Optimization

Q: Why does my sample precipitate when I mix it with Acetonitrile (ACN)?

A: You are likely running at a pH near the molecule's Isoelectric Point (pI) or using an incompatible buffer concentration.[1]

When this compound is at its pI, the ionic "head" groups (NH2+ and COO-) lock into a crystal lattice that resists solvation by organic modifiers like ACN.[1] Furthermore, if you are using inorganic buffers (Phosphate/Potassium) at >70% ACN, the buffer salt itself may be precipitating.[2]

The Fix: Shift the pH. You must force the molecule into a single ionic state to improve solubility and interaction with the mobile phase.

  • Strategy A (Recommended): Acidic pH (pH 2.0 – 3.0) [1]

    • State: The amine is protonated (

      
      ), and the acid is protonated (
      
      
      
      ). The molecule acts as a cation.[1]
    • Solubility: High in aqueous-organic mixtures.[1]

    • Reagents: 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA).[1]

  • Strategy B (Alternative): Basic pH (pH > 10.0) [1]

    • State: The amine is neutral (

      
      ), and the acid is deprotonated (
      
      
      
      ). The molecule acts as an anion.[1]
    • Solubility: High, but requires high-pH resistant columns (e.g., Hybrid Silica or Polymer).[1]

    • Reagents: 0.1% Ammonium Hydroxide or Triethylamine.[1]

Q: Which buffer is safe for high-organic gradients?

A: Avoid inorganic phosphate buffers if your method requires >60% ACN.[1] Use volatile organic buffers instead.

Table 1: Buffer Compatibility Guide for ACN Mixtures

Buffer SystemMax ACN % (Approx)Risk LevelRecommended For
Phosphate (Na/K) 60-70%High Low organic isocratic runs only.[1]
Ammonium Acetate 90%LowMS detection, mid-pH (4-6).[1]
Formic Acid (0.1%) 100%NoneBest for solubility & MS sensitivity.[1]
TFA (0.05-0.1%) 100%NoneSharpening peaks (Ion Pairing effect).[1]

Module 2: Visualizing the Solubility Logic

The following diagram illustrates the decision process for selecting the correct mobile phase environment to prevent precipitation.

SolubilityLogic Start Start: Solubility Issue Detected CheckPH Check Mobile Phase pH Start->CheckPH Neutral Neutral (pH 6-8) Zwitterion State CheckPH->Neutral Acidic Acidic (pH < 3) Cationic State (+) CheckPH->Acidic Basic Basic (pH > 10) Anionic State (-) CheckPH->Basic Risk High Risk: Precipitation in ACN 'Salting Out' Neutral->Risk Low Solubility SafeAcid Safe: High Solubility Standard C18 Column Acidic->SafeAcid Protonated SafeBase Safe: High Solubility Requires Hybrid Column Basic->SafeBase Deprotonated Action1 Action: Switch to 0.1% Formic Acid or TFA Risk->Action1 Recommended Fix SafeAcid->Action1 Optimize Action2 Action: Use High pH Resistant Column SafeBase->Action2

Figure 1: Decision logic for pH selection. Running at neutral pH is the primary cause of solubility failure for this zwitterion.

Module 3: Sample Preparation Protocols

Q: My mobile phase is fixed, but the sample crashes when I inject it. Why?

A: This is a "Solvent Shock" phenomenon.[1] If you dissolve your sample in 100% DMSO or Methanol because it dissolves well there, and then inject it into a mobile phase that is 95% Water (acidic), the local environment inside the injector loop changes instantly. The hydrophobic isobutyl group may force the molecule out of solution before it hits the column.

Protocol: The "Match-and-Dilute" Strategy

Objective: Ensure the sample solvent (diluent) matches the initial mobile phase conditions.[3]

  • Stock Preparation: Dissolve the solid this compound in a small volume of Methanol or DMSO (e.g., 10 mg/mL) to create a master stock.[1]

  • Working Standard: Dilute the stock at least 10-fold into the Starting Mobile Phase (e.g., 95% Water / 5% ACN + 0.1% Formic Acid).

  • The Visual Check: Vortex the working standard. Hold it up to a light source.

    • Clear: Ready for injection.[1]

    • Cloudy/Precipitate: The concentration is too high for the aqueous phase. Perform a serial dilution until clear.[1]

  • Filtration: Always filter through a 0.22 µm PTFE or PVDF filter before filling the vial.[1] Nylon filters can sometimes bind acidic/amine compounds.[1]

Module 4: Troubleshooting Workflow

If you are experiencing high backpressure or retention time shifts, follow this diagnostic pathway.

Troubleshooting Issue Issue: Pressure Spike / Ghost Peaks Step1 1. Check Buffer Conc. & Type Issue->Step1 Decision1 Is it Phosphate >20mM? Step1->Decision1 Fix1 Replace with Volatile Buffer (Formate/Acetate) Decision1->Fix1 Yes Step2 2. Check Sample Diluent Decision1->Step2 No Decision2 Is Diluent Stronger than MP? Step2->Decision2 Fix2 Dilute with Mobile Phase A Decision2->Fix2 Yes Step3 3. Column Wash Decision2->Step3 No

Figure 2: Step-by-step troubleshooting for precipitation-related HPLC failures.

References & Further Reading

  • Thermo Fisher Scientific. (2022).[1] HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.Link[1]

  • LCGC International. (2014).[1] Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography.Link[1]

  • ResearchGate. (2025).[1] A Solubility Comparison of Neutral and Zwitterionic Polymorphs.Link

  • SIELC Technologies. LC Analysis of Zwitterions with Ion-Free Mobile Phase.Link[1]

  • PubChem. Pyrrolidine: Chemical and Physical Properties.[1]Link[1]

Disclaimer: This guide is intended for research use. Always consult the Safety Data Sheet (SDS) for specific handling requirements of this compound.

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 2-(1-Isobutyl-3-pyrrolidinyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Status: High-Fidelity Technical Reference

Strategic Overview: The Scaffold & The Challenge

2-(1-Isobutyl-3-pyrrolidinyl)acetic acid is a critical pharmacophore, structurally related to gabapentinoids and pyrrolidine-based peptidomimetics. In drug development, it often serves as a conformationally constrained analog of inhibitory neurotransmitters.

The analytical challenge lies not in identifying the functional groups, but in verifying the regiochemistry (3-substitution vs. 2-substitution) and confirming N-alkylation efficiency . This guide provides a comparative framework to distinguish the target molecule from its synthetic precursor (2-(pyrrolidin-3-yl)acetic acid) and its regioisomers.

Experimental Protocol: Standardization for Reproducibility

To ensure spectral data matches the reference values provided below, the following sample preparation protocol is mandatory.

Solvent Selection Logic:

  • Target (Tertiary Amine): Use Chloroform-d (CDCl₃) . The free base is soluble here, and it prevents the zwitterionic broadening seen in water.

  • Precursor (Secondary Amine/Amino Acid): Use Deuterium Oxide (D₂O) or DMSO-d₆ . The precursor is likely a zwitterion; CDCl₃ will result in poor solubility and lost signals.

Step-by-Step Preparation:

  • Mass: Weigh 10–15 mg of the target compound.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Filtration: If the solution is cloudy (indicating salt formation), filter through a glass wool plug directly into the NMR tube.

  • Acquisition:

    • 1H: 16 scans, relaxation delay (d1) ≥ 2.0s (essential for accurate integration of the side-chain acid proton).

    • 13C: 512 scans, proton-decoupled.

1H NMR Comparative Analysis

The following data compares the Target Molecule against its non-alkylated precursor.

Table 1: 1H NMR Assignment & Comparison (400 MHz, CDCl₃)
PositionProton TypeTarget: N-Isobutyl (δ ppm)Precursor: N-H (δ ppm)*MultiplicityIntegralDiagnostic Note
1' Isobutyl -CH₃0.88 - 0.92 AbsentDoublet (J=6.6 Hz)6HPrimary Confirmation: Strong doublet absent in precursor.
2' Isobutyl -CH-1.75 - 1.85 AbsentMultiplet1HOverlaps with ring protons; confirm via COSY.
3' Isobutyl -CH₂-N2.25 - 2.35 AbsentDoublet (J=7.2 Hz)2HN-Alkylation Proof: Distinct doublet shielding due to N-attachment.
2 Ring N-CH₂ (α)2.50 - 2.953.00 - 3.40Multiplet2HComplex ABX system; diastereotopic.
5 Ring N-CH₂ (α)2.40 - 2.803.10 - 3.50Multiplet2HShifts upfield upon N-alkylation (Target).
3 Ring CH (β)2.40 - 2.602.60 - 2.80Multiplet1HThe chiral center; determines 3-sub vs 2-sub.
4 Ring CH₂ (β)1.45 - 2.101.60 - 2.20Multiplet2HBroad envelope.
α Side Chain -CH₂-2.38 - 2.42 2.45 - 2.55Doublet (J=7.0 Hz)2HCoupled to H3.
COOH Carboxylic Acid10.5 - 12.0 ExchangeableBroad Singlet1HHighly concentration/solvent dependent.

*Precursor values approximated for D₂O/DMSO shift differences.

Mechanistic Insight: The "Isobutyl Doublet" Validation

The most robust self-validating signal is the 6H doublet at ~0.9 ppm .

  • Validation Rule: If the integral ratio of the 0.9 ppm signal (6H) to the 2.4 ppm side-chain doublet (2H) is not 3:1 , the sample is impure or the alkylation is incomplete.

13C NMR & DEPT Analysis

13C NMR provides the definitive carbon count (10 carbons total) and confirms the substitution pattern.

Table 2: 13C NMR Chemical Shift Data (100 MHz, CDCl₃)
Carbon TypeShift (ppm)DEPT-135 PhaseStructural Assignment
Carbonyl 176.5 AbsentCOOH (Deshielded, characteristic of acids).
N-Methylene 64.2 Negative (CH₂)Isobutyl N-CH₂ (Diagnostic for N-alkylation).
Ring α-CH₂ 62.0Negative (CH₂)C2 (Next to N and chiral center).
Ring α-CH₂ 56.5Negative (CH₂)C5 (Next to N).
Ring β-CH 36.8Positive (CH)C3 (Methine, branching point).
Side Chain 38.5Negative (CH₂)CH₂-COOH
Ring β-CH₂ 32.1Negative (CH₂)C4
Isobutyl CH 26.5Positive (CH)Isobutyl methine.
Isobutyl CH₃ 20.8Positive (CH₃)Isobutyl methyls (Often 1 signal if free rotation is fast).
Structural Logic & Workflow

The following diagram illustrates the decision matrix for confirming the structure and ruling out the 2-substituted regioisomer (a common byproduct if the starting material was isomeric).

NMR_Logic_Flow Start Crude Product Isolated H1_Check 1H NMR: Check 0.9 ppm Region Start->H1_Check Isobutyl_Decision Doublet (6H) Present? H1_Check->Isobutyl_Decision Precursor_Flag STOP: Unreacted Precursor Isobutyl_Decision->Precursor_Flag No Regio_Check Check Side Chain Coupling (2.4 ppm) Isobutyl_Decision->Regio_Check Yes Coupling_Decision Splitting Pattern? Regio_Check->Coupling_Decision Target_Conf Confirm: 3-Substituted (Doublet, J~7Hz) Coupling_Decision->Target_Conf Doublet (d) Isomer_Flag Suspect: 2-Substituted (Complex ABX) Coupling_Decision->Isomer_Flag Multiplet (m) C13_Final 13C NMR: Count CH2 signals (DEPT) Target_Conf->C13_Final

Figure 1: Analytical decision tree for verifying the regiochemistry and alkylation status of the pyrrolidine derivative.

Distinguishing Regioisomers (The "Comparison" Core)

The most critical error in synthesizing this scaffold is confusing the 3-acetic acid derivative with the 2-acetic acid derivative (proline analog).

  • The Target (3-substituted):

    • The side chain methylene (-CH₂-COOH) is attached to a methine (CH) at C3.

    • Signal: The side chain -CH₂- appears as a clean doublet (coupled only to H3).

  • The Isomer (2-substituted):

    • The side chain is attached to C2.

    • Signal: The side chain -CH₂- often appears as a complex ABX multiplet because the protons are diastereotopic and close to the nitrogen chiral center.

References
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[1][2] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (See Section 5 on Stereochemistry and Diastereotopic Protons). Link

  • Sakamoto, M., et al. (1991).[1] Synthesis and NMR characterization of N-substituted pyrrolidines. J. Chem. Soc. Perkin Trans. 1. (Foundational data for pyrrolidine ring shifts). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(1-Isobutyl-3-pyrrolidinyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.